calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
CAS No.:
Cat. No.: VC16534256
Molecular Formula: C9H16CaNO5+
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16CaNO5+ |
|---|---|
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
| Standard InChI | InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
| Standard InChI Key | SXRRAEDIIGNDNU-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is defined by the molecular formula C₁₈H₃₄CaN₂O₁₀ and a molar mass of 486.492 g/mol. The IUPAC name reflects its stereochemistry: calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, with the (2S) configuration critical to its biological activity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 356786-94-2 |
| Molecular Formula | C₁₈H₃₄CaN₂O₁₀ |
| Molecular Weight | 486.492 g/mol |
| SMILES | CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
| InChI Key | WIWQIMNDNVAWQN-DXAJRXMUSA-N |
The calcium ion coordinates with the carboxylate group of the propanoate chain, while the 2,4-dihydroxy-3,3-dimethylbutanoyl group contributes hydroxyl and amide functionalities, enabling hydrogen bonding and enzymatic interactions.
Stereochemical Considerations
The compound’s (2S) stereochemistry aligns with naturally occurring pantothenic acid, ensuring compatibility with biological systems . This configuration is preserved during synthesis to maintain efficacy in CoA-dependent pathways, such as fatty acid metabolism and acetylcholine synthesis.
Synthesis and Manufacturing
Synthetic Routes
Industrial production involves a multi-step process:
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Pantothenic Acid Derivatization: Pantothenic acid is reacted with β-alanine to form the amide linkage.
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Calcium Salt Formation: The carboxylic acid group is deprotonated and complexed with calcium hydroxide under alkaline conditions (pH 8–10).
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Purification: Crystallization or chromatography (e.g., HPLC) isolates the target compound, achieving ≥98% purity.
Critical parameters include temperature control (20–25°C) to prevent racemization and strict pH management to avoid calcium precipitation.
Analytical Characterization
Quality control employs:
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High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolves calcium coordination geometry .
Applications in Research and Industry
Analytical Chemistry
As an internal standard, the compound enables precise pantothenic acid quantification in:
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Pharmaceuticals: Ensures compliance with USP/EP monographs for vitamin supplements.
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Fortified Foods: Validates nutrient levels in cereals and dairy products.
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Clinical Diagnostics: Measures serum pantothenate to assess nutritional status.
Biochemical Research
The compound’s structural similarity to pantothenate allows its use in:
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Enzyme Kinetics: Studying pantothenate kinase (PanK) activity in CoA biosynthesis.
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Metabolic Tracing: Isotope-labeled variants (e.g., ¹³C₃,¹⁵N) track vitamin uptake in cell cultures.
Industrial Applications
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Stabilization of Supplements: Calcium coordination improves shelf life in multivitamin formulations.
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Catalysis: Serves as a ligand in calcium-mediated organic reactions .
Comparative Analysis with Related Compounds
Calcium Pantothenate vs. Sodium Pantothenate
| Property | Calcium Salt | Sodium Salt |
|---|---|---|
| Bioavailability | Moderate (pH-dependent) | High |
| Stability | Superior in solid formulations | Hygroscopic |
| Applications | Supplements, analytical std. | Liquid formulations |
The calcium derivative’s lower solubility makes it preferable for tablets, while sodium salts dominate in injectables .
Structural Analogues
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Pantethine: Disulfide dimer with lipid-lowering effects; lacks calcium coordination.
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4'-Phosphopantetheine: CoA precursor; phosphorylated at the hydroxyl group.
Future Directions and Research Gaps
Targeted Drug Delivery
Encapsulation in liposomes or nanoparticles could enhance bioavailability for therapeutic applications.
Environmental Impact
Studies on biodegradation pathways and ecotoxicity are needed to assess environmental persistence .
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